molecular formula C18H16N4O3 B498082 methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 924840-92-6

methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B498082
CAS No.: 924840-92-6
M. Wt: 336.3g/mol
InChI Key: SBTMCDPYGRONPI-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C18H16N4O3 and its molecular weight is 336.3g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that triazole derivatives, which this compound is a part of, are capable of binding to a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

It is known that the triazole ring can act as a hydrogen bond acceptor and donor simultaneously , offering various types of binding to the target enzyme. Additionally, interactions of π-π type occur between identical tolyl groups of neighboring molecules . This suggests that the compound could interact with its targets through these mechanisms, leading to changes in the function of the targets.

Biochemical Pathways

Given the broad range of potential targets and the known biological activities of similar triazole derivatives , it is likely that this compound could affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially have good bioavailability.

Result of Action

It is known that triazole derivatives have diverse biological activities . This suggests that the compound could potentially have a variety of effects at the molecular and cellular level.

Action Environment

It is known that the chemical stability of triazole derivatives, including this compound, is high . This suggests that the compound could potentially maintain its action and efficacy in a variety of environmental conditions.

Properties

IUPAC Name

methyl 4-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-12-16(20-21-22(12)15-6-4-3-5-7-15)17(23)19-14-10-8-13(9-11-14)18(24)25-2/h3-11H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTMCDPYGRONPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.